1,2-Pyrrolidinedicarboxylic acid, 3-(hydroxymethyl)-, 1-(1,1-dimethylethyl) 2-methyl ester
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1,2-Pyrrolidinedicarboxylic acid, 3-(hydroxymethyl)-, 1-(1,1-dimethylethyl) 2-methyl ester: is a chemical compound with a complex structure that includes a pyrrolidine ring substituted with hydroxymethyl and ester groups. This compound is often used in research and industrial applications due to its unique chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1,2-Pyrrolidinedicarboxylic acid, 3-(hydroxymethyl)-, 1-(1,1-dimethylethyl) 2-methyl ester typically involves the esterification of 1,2-pyrrolidinedicarboxylic acid with appropriate alcohols under acidic conditions. The reaction may require catalysts such as sulfuric acid or p-toluenesulfonic acid to proceed efficiently.
Industrial Production Methods: Industrial production of this compound may involve large-scale esterification processes using continuous flow reactors to ensure consistent product quality and yield. The reaction conditions are optimized to minimize by-products and maximize the efficiency of the process.
Chemical Reactions Analysis
Types of Reactions: 1,2-Pyrrolidinedicarboxylic acid, 3-(hydroxymethyl)-, 1-(1,1-dimethylethyl) 2-methyl ester can undergo various chemical reactions, including:
Oxidation: The hydroxymethyl group can be oxidized to form corresponding aldehydes or carboxylic acids.
Reduction: The ester groups can be reduced to alcohols using reducing agents like lithium aluminum hydride.
Substitution: The hydroxymethyl group can participate in nucleophilic substitution reactions, forming different derivatives.
Common Reagents and Conditions:
Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Lithium aluminum hydride or sodium borohydride in anhydrous solvents.
Substitution: Nucleophiles like alkyl halides or amines under basic conditions.
Major Products:
Oxidation: Aldehydes or carboxylic acids.
Reduction: Alcohols.
Substitution: Various substituted pyrrolidine derivatives.
Scientific Research Applications
Chemistry: This compound is used as an intermediate in the synthesis of more complex molecules, including pharmaceuticals and agrochemicals. Its unique structure allows for the creation of diverse chemical libraries for drug discovery.
Biology: In biological research, this compound can be used to study enzyme interactions and metabolic pathways involving pyrrolidine derivatives.
Industry: In the industrial sector, this compound can be used in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of 1,2-Pyrrolidinedicarboxylic acid, 3-(hydroxymethyl)-, 1-(1,1-dimethylethyl) 2-methyl ester involves its interaction with molecular targets such as enzymes or receptors. The hydroxymethyl and ester groups can form hydrogen bonds or participate in hydrophobic interactions, influencing the compound’s binding affinity and specificity. The pyrrolidine ring provides structural rigidity, enhancing the compound’s stability and bioavailability.
Comparison with Similar Compounds
- 1,2-Pyrrolidinedicarboxylic acid, 3-hydroxy-, 1-(1,1-dimethylethyl) 2-methyl ester
- 1,2-Pyrrolidinedicarboxylic acid, 2-methyl-, 1-(1,1-dimethylethyl) 2-ethyl ester
- 1,2-Pyrrolidinedicarboxylic acid, 3-methoxy-, 1-(1,1-dimethylethyl) 2-methyl ester
- 1,2-Pyrrolidinedicarboxylic acid, 3-fluoro-, 1-(1,1-dimethylethyl) 2-methyl ester
Uniqueness: 1,2-Pyrrolidinedicarboxylic acid, 3-(hydroxymethyl)-, 1-(1,1-dimethylethyl) 2-methyl ester is unique due to the presence of the hydroxymethyl group, which imparts distinct chemical reactivity and biological activity compared to its analogs. This functional group allows for specific interactions with biological targets, making it a valuable compound in research and industrial applications.
Properties
Molecular Formula |
C12H21NO5 |
---|---|
Molecular Weight |
259.30 g/mol |
IUPAC Name |
1-O-tert-butyl 2-O-methyl 3-(hydroxymethyl)pyrrolidine-1,2-dicarboxylate |
InChI |
InChI=1S/C12H21NO5/c1-12(2,3)18-11(16)13-6-5-8(7-14)9(13)10(15)17-4/h8-9,14H,5-7H2,1-4H3 |
InChI Key |
PBIAUGFVHXIXNE-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCC(C1C(=O)OC)CO |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.